![molecular formula C16H17N3O4S2 B14157076 N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide CAS No. 443781-92-8](/img/structure/B14157076.png)
N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide is a complex organic compound that features a phenyldiazenyl group attached to a tetrahydrothiophene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide typically involves multiple steps. One common method includes the reaction of phenylhydrazine with acetoacetate derivatives and arylaldehydes through a tandem cyclocondensation-Knoevenagel–Michael reaction . This reaction is catalyzed by N-bromo sulfonamide reagents, which generate Br+ ions to facilitate the reaction in neutral media .
Industrial Production Methods
the principles of green chemistry, such as the use of non-toxic and inexpensive materials, high yields, short reaction times, and clean workup, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the azo group can participate in electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline: Shares the phenyldiazenyl group but differs in the presence of dimethyl groups.
1,2,4-Benzothiadiazine 1,1-dioxide derivatives: Structurally related compounds used in medicinal chemistry.
Uniqueness
N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide is unique due to its combination of a tetrahydrothiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
443781-92-8 |
|---|---|
Molecular Formula |
C16H17N3O4S2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1,1-dioxo-N-(4-phenyldiazenylphenyl)thiolane-3-sulfonamide |
InChI |
InChI=1S/C16H17N3O4S2/c20-24(21)11-10-16(12-24)25(22,23)19-15-8-6-14(7-9-15)18-17-13-4-2-1-3-5-13/h1-9,16,19H,10-12H2 |
InChI Key |
WOTMVARMBSATJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


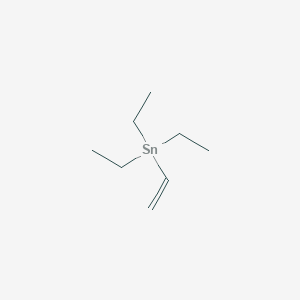
![4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157006.png)
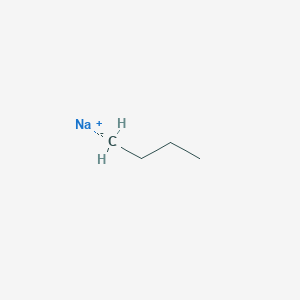
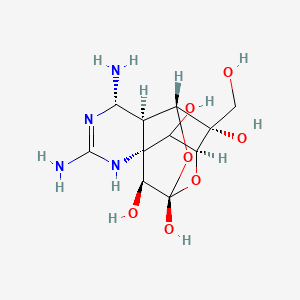
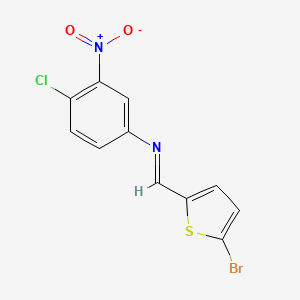
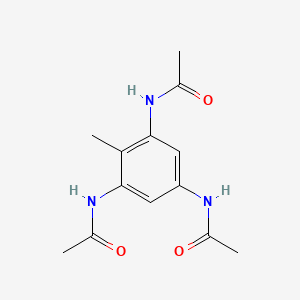
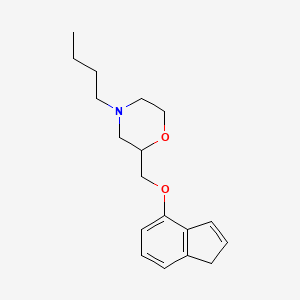
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)

![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
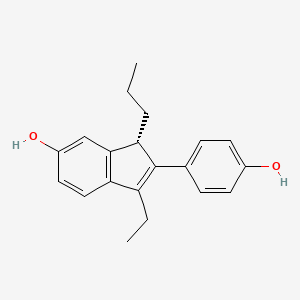


![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
